

minimum bacterial cell number for AHL detection

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Compound Focus: N-(3-Oxohexanoyl)-L-homoserine lactone

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AHL Detection Sensor Systems

Sensor System	Core Principle / Components	Reported Detection Limit	Key Features / Applications
GFP-based Bacterial Sensor [1]	Engineered <i>E. coli</i> with <i>V. fischeri</i> LuxR and PluxI promoter	controlling expression of unstable GFMmut3* [1] 5 nM N-3-oxohexanoyl-L-homoserine lactone [1]	• Single-cell level detection via epifluorescent microscopy • Real-time measurement of AHL fluctuations • Broad spectrum AHL detection [1]
Mammalian Cell Sensor [2]	Engineered mammalian cells expressing modified LuxR-type proteins from <i>P. aeruginosa</i> (e.g., LasR, RhIR) acting as AHL-dependent transcription factors [2]	Characterized for 3O-C12-HSL, C4-HSL, and others; specific threshold not detailed in search results [2]	• Screen for AHL-mimicking or interfering compounds in plant/animal extracts • Study AHL inactivation in different cell types [2]
Mathematical Model (Synthetic Circuit) [3]	Model of <i>E. coli</i> with <i>V. fischeri</i> LuxI/LuxR system controlling lethal gene <i>ccdB</i> expression [3]	N/A (Theoretical study)	• Quantifies optimal IPTG induction for population density control • Predicts system dynamics and oscillatory behaviors [3]

Key Experimental Protocols

Here are detailed methodologies for the key AHL detection experiments cited in the tables.

Protocol: GFP-Based AHL Detection in Bacteria [1]

This protocol describes the construction and use of a live bacterial sensor for detecting a broad spectrum of AHLs at single-cell resolution.

- **Sensor Strain Construction:** Clone the **luxR gene** and **PluxI promoter** from *Vibrio fischeri* upstream of a gene encoding an unstable variant of GFPmut3* (e.g., gfp(ASV)) in a suitable plasmid vector (e.g., pUC18Not). The instability of the GFP is crucial for monitoring real-time fluctuations in AHL concentration [1].
- **Transformation:** Introduce the constructed plasmid (e.g., pJBA89, pJBA132) into the desired bacterial host strain (e.g., *E. coli* MT102). A broad-host-range vector (e.g., pME6031) can be used for application in other bacterial species [1].
- **Exposure to AHL:**
 - Co-culture the sensor strain with the AHL-producing bacteria of interest, **or**
 - Incubate the sensor strain with cell-free culture supernatants or purified AHL molecules [1].
- **Detection and Measurement:**
 - **Population-Level:** Measure fluorescence intensity using a plate reader or fluorometer.
 - **Single-Cell Level:** Use **epifluorescent microscopy** to visualize and quantify GFP expression in individual bacterial cells, allowing for the monitoring of local AHL concentrations within a mixed community [1].

Protocol: AHL Detection in Mammalian Cells [2]

This method repurposes bacterial LuxR-type proteins to function as AHL-dependent transcription factors inside mammalian cells.

- **Engineer the Receptor Protein:** Modify the coding sequence of a LuxR-type protein (e.g., LasR from *P. aeruginosa*) to include a **nuclear localization signal (NLS)** from SV40 T antigen. This ensures the protein localizes to the mammalian cell nucleus upon expression [2].
- **Construct a Hybrid Transcription Factor:** Fuse the engineered LuxR-type protein to a strong transcriptional activation domain (e.g., three copies of the VP16 TAD, referred to as "T3N") [2].
- **Design the Reporter Plasmid:** Clone the engineered fusion protein gene into a mammalian expression vector under a constitutive promoter. Include a **reporter gene** (e.g., luciferase, GFP) downstream of a promoter containing the specific DNA binding sequence for the LuxR-type protein (e.g., the *las* box for LasR) [2].

- **Cell Culture and Transfection:** Seed mammalian cells (e.g., HEK293) and transfect them with the constructed reporter plasmid [2].
- **Stimulation and Assay:** Expose the transfected cells to the cognate AHL signal (e.g., 3O-C12-HSL for LasR). After incubation, measure reporter gene activity (e.g., luminescence or fluorescence) to quantify AHL detection [2].

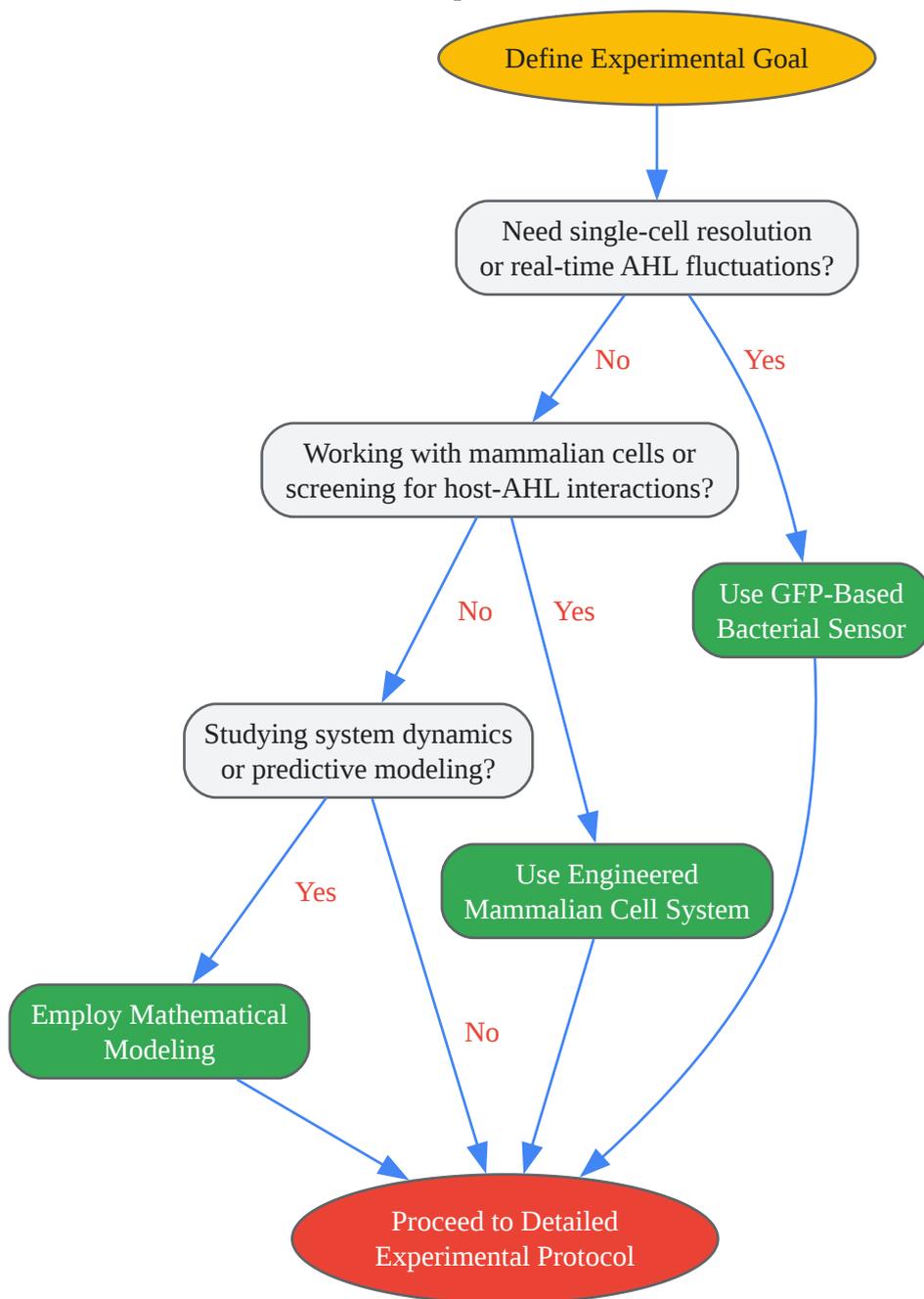
Key Troubleshooting FAQs

- **What is the minimum number of bacteria needed to detect AHL?**
 - **Answer:** There is no universal minimum number. The critical factor is achieving a **threshold local concentration of the AHL autoinducer**, which depends on the **sensor system's sensitivity**, the **volume and diffusion characteristics of the environment**, and the **production rate of the signal** by the bacteria [4]. In a confined space like a developing biofilm, a few dozen cells might initiate signaling, while in a large, well-mixed volume, millions of cells may be required [4].
- **My AHL sensor shows no signal even at high cell densities. What could be wrong?**
 - **Check for AHL Degradation:** The environment might contain **AHL-degrading enzymes** (lactonases, acylases) produced by other bacteria or the host, which break down the signal [5] [6].
 - **Verify Signal-Receptor Specificity:** Ensure your sensor is designed for the specific type of AHL being produced (e.g., C4-HSL vs. 3O-C12-HSL). Mismatched pairs will not activate the receptor [2] [5].
 - **Confirm Sensor Functionality:** Check the integrity of your genetic construct and the health of your sensor strain. Use a known concentration of purified AHL as a positive control to validate the system [1].
- **The signal from my GFP sensor is persistent and doesn't reflect real-time AHL levels.**
 - **Solution:** Use a gene encoding an **unstable variant of GFP** with a short half-life (e.g., 40 minutes). Standard GFP is extremely stable and its signal accumulates, preventing the monitoring of dynamic changes [1].

AHL Detection System Workflow

To help visualize the decision-making process for setting up an AHL detection experiment, the following flowchart outlines the key considerations:

AHL Detection Experimental Workflow



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